molecular formula C10H10 B577146 (2Z,4Z,6Z)-bicyclo[6.2.0]deca-1(8),2,4,6-tetraene CAS No. 15120-65-7

(2Z,4Z,6Z)-bicyclo[6.2.0]deca-1(8),2,4,6-tetraene

Katalognummer: B577146
CAS-Nummer: 15120-65-7
Molekulargewicht: 130.19
InChI-Schlüssel: SGBQKAAFUHNZBF-JRYKUCHZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2Z,4Z,6Z)-bicyclo[620]deca-1(8),2,4,6-tetraene is an organic compound with the molecular formula C10H10 It is characterized by its unique bicyclic structure, which includes a four-membered ring fused to an eight-membered ring

Eigenschaften

CAS-Nummer

15120-65-7

Molekularformel

C10H10

Molekulargewicht

130.19

IUPAC-Name

(2Z,4Z,6Z)-bicyclo[6.2.0]deca-1(8),2,4,6-tetraene

InChI

InChI=1S/C10H10/c1-2-4-6-10-8-7-9(10)5-3-1/h1-6H,7-8H2/b2-1-,3-1?,4-2?,5-3-,6-4-,9-5?,10-6?

InChI-Schlüssel

SGBQKAAFUHNZBF-JRYKUCHZSA-N

SMILES

C1CC2=C1C=CC=CC=C2

Synonyme

Bicyclo[6.2.0]deca-1,3,5,7-tetrene

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (2Z,4Z,6Z)-bicyclo[6.2.0]deca-1(8),2,4,6-tetraene typically involves multiple steps. One common method starts with the preparation of a suitable precursor, such as bicyclo[4.2.0]octa-3,7-diene-2,5-dione. This precursor is then subjected to ultraviolet irradiation to produce a tricyclo decadiendione. The tricyclo decadiendione is subsequently reduced to a diol using lithium aluminium hydride. The cis isomer of the diol is then converted to a tetraene by adding bromide or mesylate and stripping it with potassium tert-butoxide .

Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to the compound’s specialized applications and the complexity of its synthesis. the synthetic routes described above can be scaled up for larger-scale production if needed.

Analyse Chemischer Reaktionen

Types of Reactions: (2Z,4Z,6Z)-bicyclo[6.2.0]deca-1(8),2,4,6-tetraene undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. It is known to react with oxygen in the air, leading to the formation of oxidation products .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as oxygen and reducing agents like lithium aluminium hydride. Reaction conditions often involve heating and the use of solvents like benzene .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions can lead to the formation of various oxygenated derivatives, while reduction reactions typically yield reduced forms of the compound .

Wissenschaftliche Forschungsanwendungen

(2Z,4Z,6Z)-bicyclo[6.2.0]deca-1(8),2,4,6-tetraene has several scientific research applications, particularly in the fields of chemistry and materials science. Its unique structure makes it a valuable compound for studying the properties of bicyclic systems and their reactivity. Additionally, it can be used as a building block for the synthesis of more complex molecules .

Wirkmechanismus

The mechanism of action of (2Z,4Z,6Z)-bicyclo[6.2.0]deca-1(8),2,4,6-tetraene involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to participate in a range of chemical reactions, which can lead to the formation of different products depending on the reaction conditions. The specific molecular targets and pathways involved in these reactions are determined by the nature of the reagents and conditions used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds:

Uniqueness: (2Z,4Z,6Z)-bicyclo[6.2.0]deca-1(8),2,4,6-tetraene is unique due to its specific bicyclic structure, which includes a four-membered ring fused to an eight-membered ring. This structure imparts distinct chemical properties and reactivity compared to other similar compounds. For example, Bicyclo[6.2.0]decapentaene has a different arrangement of double bonds and ring sizes, leading to variations in its chemical behavior .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.